REACTION_CXSMILES
|
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[Si:8](=O)=O>>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[SiH4:8].[NH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Name
|
layer 10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Name
|
|
Type
|
product
|
Smiles
|
[SiH4]
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[Si:8](=O)=O>>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[SiH4:8].[NH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Name
|
layer 10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Name
|
|
Type
|
product
|
Smiles
|
[SiH4]
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[Si:8](=O)=O>>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[SiH4:8].[NH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Name
|
layer 10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Name
|
|
Type
|
product
|
Smiles
|
[SiH4]
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |